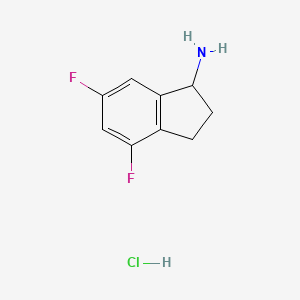
3-(sulfanylmethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Sulfanylmethyl)benzonitrile, also known as 3-SMBN, is an organic compound with a unique structure and properties. It is a colorless, crystalline solid that is soluble in water, and is used in a variety of applications in organic chemistry, including as a reagent for the synthesis of other compounds. Its unique structure and properties make it a useful compound for a variety of scientific research applications.
Aplicaciones Científicas De Investigación
3-(sulfanylmethyl)benzonitrile is used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of polymers, and as a catalyst in organic reactions. Additionally, 3-(sulfanylmethyl)benzonitrile has been used in the synthesis of organic dyes, and as a reagent for the preparation of thiols.
Mecanismo De Acción
The mechanism of action of 3-(sulfanylmethyl)benzonitrile is not yet fully understood. However, it is believed that the compound acts as a nucleophile, forming a covalent bond with the substrate molecule. This covalent bond allows the substrate molecule to be converted into a different compound, or to undergo a chemical reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(sulfanylmethyl)benzonitrile are not yet fully understood. However, it is believed that the compound has the potential to act as an antioxidant, and to inhibit the formation of free radicals. It may also act as a mild analgesic, and may have the potential to reduce inflammation. Additionally, 3-(sulfanylmethyl)benzonitrile has been shown to have anti-tumor activity in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(sulfanylmethyl)benzonitrile has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is soluble in water, making it easy to work with. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, it is also important to note that 3-(sulfanylmethyl)benzonitrile is a relatively toxic compound, and should be handled with caution.
Direcciones Futuras
The potential future directions for the use of 3-(sulfanylmethyl)benzonitrile are numerous. It has the potential to be used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. Additionally, it has the potential to be used as a catalyst for a variety of organic reactions, and as a reagent for the preparation of thiols. It may also have potential applications in the synthesis of organic dyes, and in the development of new polymers. Additionally, 3-(sulfanylmethyl)benzonitrile may have potential applications in the development of new drugs, and in the treatment of certain diseases. Finally, further research is needed to better understand the biochemical and physiological effects of 3-(sulfanylmethyl)benzonitrile, and to determine its potential applications in medicine and other fields.
Métodos De Síntesis
3-(sulfanylmethyl)benzonitrile is synthesized through a reaction of 3-bromobenzonitrile with thiourea in the presence of a base. This reaction is carried out in an aqueous solution of sodium hydroxide, and the resulting product is a colorless solid that is soluble in water. The reaction is relatively simple and can be carried out in a laboratory setting.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(sulfanylmethyl)benzonitrile involves the reaction of benzyl mercaptan with 3-chlorobenzonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "Benzyl mercaptan", "3-chlorobenzonitrile", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add benzyl mercaptan to a reaction flask", "Add 3-chlorobenzonitrile to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
Número CAS |
97136-91-9 |
Nombre del producto |
3-(sulfanylmethyl)benzonitrile |
Fórmula molecular |
C8H7NS |
Peso molecular |
149.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




